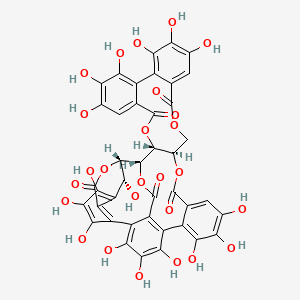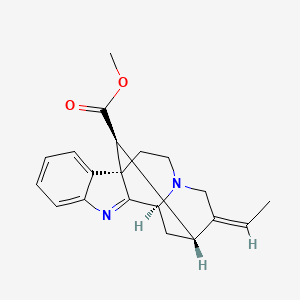
2S-hydroxyhexadecanoic acid
Übersicht
Beschreibung
(S)-2-hydroxyhexadecanoic acid is the S-enantiomer of 2-hydroxypalmitic acid. It is a 2-hydroxyhexadecanoic acid and a (2S)-2-hydroxy monocarboxylic acid. It is a conjugate acid of a (S)-2-hydroxyhexadecanoate. It is an enantiomer of a (R)-2-hydroxyhexadecanoic acid.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- 2S-hydroxyhexadecanoic acid has been a subject of synthesis and characterization studies. Tulloch (1982) reported the synthesis of [2S-2-2H]- and [2R-2-2H]hexadecanoic acids with high isotopic and optical purity. This study highlights the importance of precise synthetic methods in producing specific isomers of hexadecanoic acids.
Monolayer Studies and Interfacial Behavior
- The interfacial behavior of hydroxyhexadecanoic acids, including 2-hydroxyhexadecanoic acid, has been investigated. Kellner and Cadenhead (1978) studied their monolayer characteristics, revealing insights into the effects of attaching secondary hydrophilic groups along the alkane chain of fatty acids.
Environmental Applications
- The occurrence and analysis of 2-hydroxyhexadecanoic acid in various environmental samples have been explored. Matsumoto, Shioya, and Nagashima (1984) found 2-hydroxy acids, including 2-hydroxyhexadecanoic acid, in microalgae, highlighting its potential importance in natural environments and classification of algal species.
Biological and Medical Research
- 2-Hydroxyhexadecanoic acid has been studied for its potential biological and medical applications. Harper et al. (1996) investigated the antiviral activity of hydroxy fatty acids, including 2-hydroxyhexadecanoic acid, against a range of viruses, indicating its potential therapeutic uses.
Plant Biology
- In plant biology, 2-hydroxyhexadecanoic acid has been identified in cutin and suberin hydrolysates. Holloway and Deas (1971) identified isomers of dihydroxyhexadecanoic acid in these hydrolysates, contributing to understanding the biosynthesis of plant cutin and suberin.
Analytical Chemistry
- In analytical chemistry, 2-hydroxyhexadecanoic acid has been used in methods for detecting and characterizing substances. For instance, Chan et al. (2010) utilized 16-mercaptohexadecanoic acid capped CdSe quantum dots for ultrasensitive copper(II) detection, demonstrating its utility in sensitive analytical methods.
Eigenschaften
Molekularformel |
C16H32O3 |
|---|---|
Molekulargewicht |
272.42 g/mol |
IUPAC-Name |
(2S)-2-hydroxyhexadecanoic acid |
InChI |
InChI=1S/C16H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(17)16(18)19/h15,17H,2-14H2,1H3,(H,18,19)/t15-/m0/s1 |
InChI-Schlüssel |
JGHSBPIZNUXPLA-HNNXBMFYSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCC[C@@H](C(=O)O)O |
Kanonische SMILES |
CCCCCCCCCCCCCCC(C(=O)O)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

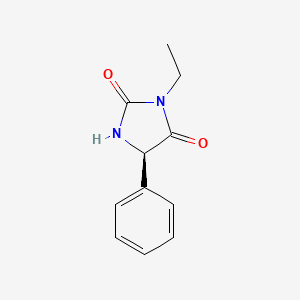

![[(1R,2R,4S,7R,8S,11R,12R,13S,18R)-7-(furan-3-yl)-1,8,12,17,17-pentamethyl-5,15,20-trioxo-3,6,16-trioxapentacyclo[9.9.0.02,4.02,8.012,18]icosan-13-yl] acetate](/img/structure/B1252808.png)
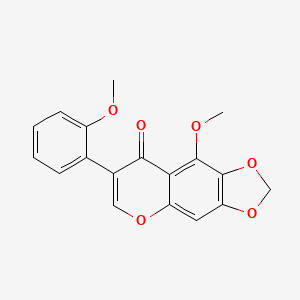
![7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1252812.png)
![11-[4-(Dimethylamino)phenyl]-17-hydroxy-17-(3-hydroxyprop-1-ynyl)-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1252816.png)
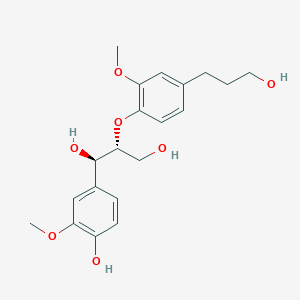


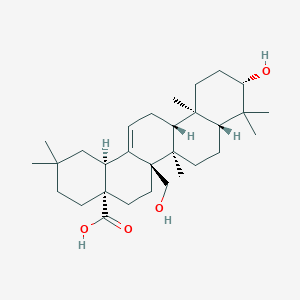
![4,7,7-Trimethylbicyclo[3.2.0]hept-3-en-6-one](/img/structure/B1252823.png)
